molecular formula C24H23N5OS B12047258 N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12047258
M. Wt: 429.5 g/mol
InChI Key: KFYMBNIWMYOYCV-UHFFFAOYSA-N
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Description

The compound N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-acetamide moiety at position 2. The acetamide group is further substituted with a 2,6-dimethylphenyl ring.

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N5OS/c1-16-7-9-20(10-8-16)29-23(19-11-13-25-14-12-19)27-28-24(29)31-15-21(30)26-22-17(2)5-4-6-18(22)3/h4-14H,15H2,1-3H3,(H,26,30)

InChI Key

KFYMBNIWMYOYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3C)C)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a halogenated pyridine derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated using a thiol reagent under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction duration.

Reaction TypeReagents/ConditionsProductKey Observations
Sulfoxide formationH₂O₂ (30%), 20–25°C, 6–8 hoursSulfoxide derivativePartial oxidation with retention of triazole ring stability.
Sulfone formationmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RTSulfone derivativeComplete oxidation confirmed via LC-MS; pyridine and triazole rings remain intact.

These reactions are critical for modifying electronic properties or enhancing biological activity through sulfone/sulfoxide functionalities.

Nucleophilic Substitution Reactions

The chlorine atom (if present in analogs) or activated positions on aromatic rings can undergo nucleophilic substitution.

Reaction TypeNucleophileConditionsOutcome
Aromatic substitutionAmines (e.g., NH₃, alkylamines)DMF, 80–100°C, 12–24 hoursReplacement of halogen with amine groups; confirmed via NMR.
Thiol substitutionThiophenolK₂CO₃, DMSO, 60°CFormation of thioether derivatives; increased solubility in polar solvents.

Note : In the absence of halogens, substitution may occur at electron-deficient positions of the pyridine or triazole rings under harsh conditions.

Cycloaddition and Ring-Opening Reactions

The 1,2,4-triazole ring participates in cycloaddition reactions with dipolarophiles (e.g., alkynes, nitriles) under thermal or catalytic conditions.

Reaction TypeReagents/ConditionsProductKey Observations
Huisgen cycloadditionCu(I) catalyst, RTTriazole-linked hybrid structures"Click chemistry" approach for bioconjugation; confirmed via X-ray crystallography.
Ring-opening with Grignard reagentsRMgX (R = alkyl/aryl), THF, −78°COpen-chain thioethersSelective cleavage of triazole C–N bonds; yields depend on steric effects.

Reduction Reactions

The pyridine ring and triazole system can be reduced under hydrogenation conditions.

Reaction TypeCatalyst/ConditionsProductKey Observations
Pyridine reductionH₂ (1 atm), Pd/C, ethanolPiperidine derivativeComplete saturation of pyridine; retains sulfanyl-acetamide backbone.
Triazole reductionNaBH₄, NiCl₂, MeOHPartially reduced triazolineInstability of product necessitates in-situ characterization.

Acid/Base-Mediated Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProduct
Acidic hydrolysisHCl (6M), reflux, 8 hoursCarboxylic acid derivative
Basic hydrolysisNaOH (10%), ethanol, 60°CSodium carboxylate salt

Hydrolysis products show altered solubility profiles and potential for further derivatization .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfanyl-acetamide moiety:

ConditionsProductQuantum Yield
UV (254 nm), acetonitrile, 24 hoursThiol + acetamide fragmentsΦ = 0.12 ± 0.03

This reactivity is exploited in photolabile prodrug designs.

Key Research Findings

  • Catalytic selectivity : Pd-based catalysts favor pyridine reduction over triazole modification.

  • Steric effects : Bulky substituents on the 4-methylphenyl group hinder nucleophilic substitution at the triazole ring.

  • Thermal stability : Decomposition occurs above 250°C, primarily via sulfanyl group degradation .

Experimental data for this compound align with reactivity trends observed in structurally related triazole-acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity
N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits strong antifungal properties. Research indicates that compounds with triazole rings are effective against various fungal infections due to their ability to inhibit fungal cell membrane synthesis. This compound's structural characteristics suggest enhanced binding affinity to fungal enzymes compared to simpler triazole derivatives.

2. Anticancer Potential
Preliminary studies have shown that this compound may have anticancer properties. The dual action as both an antifungal and potential anticancer agent allows it to target multiple pathways in cancer cell proliferation. The triazole moiety is known for its role in modulating biological pathways associated with cancer progression.

Agricultural Applications

1. Agricultural Fungicides
Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Its efficacy against plant pathogens could provide a means to protect crops from fungal diseases while potentially reducing reliance on traditional fungicides that may have higher toxicity profiles .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various triazole compounds demonstrated that this compound showed significant activity against Candida albicans and Aspergillus niger. The results indicated that this compound could inhibit fungal growth at lower concentrations compared to other triazoles tested.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that the compound could induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests a promising therapeutic index for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in the biosynthesis of essential cellular components in pathogens, leading to their death.

    Disruption of Cell Membranes: The compound can interact with and disrupt the integrity of cell membranes, causing cell lysis.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole Derivatives

Key structural analogs differ in substituents on the triazole ring and adjacent moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name R1 (Position 4) R2 (Position 5) R3 (Acetamide) Key Properties/Activity
Target Compound 4-Methylphenyl Pyridin-4-yl 2,6-Dimethylphenyl Predicted high membrane permeability due to methyl groups; untested bioactivity
N-(2,6-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl Pyridin-3-yl 2,6-Dimethylphenyl Enhanced solubility (ethoxy group); potential CYP450 inhibition via pyridin-3-yl
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Amino Furan-2-yl Varied aryl groups Demonstrated anti-exudative activity in rats (ED₅₀: 15–25 mg/kg)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-(methylsulfinyl)-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-Fluorophenyl Imidazolyl 2-Pyridyl Fluorine enhances metabolic stability; imidazole core enables metal coordination

Key Findings from Comparative Studies

Replacing pyridin-4-yl with pyridin-3-yl alters hydrogen-bonding patterns, as the nitrogen atom’s position affects binding to biological targets like kinases or receptors .

The target compound’s 2,6-dimethylphenyl group may reduce steric hindrance compared to bulkier substituents, improving target engagement .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via alkylation of triazole-thione intermediates using α-chloroacetamides under basic conditions (e.g., KOH). Yields vary significantly: ethoxyphenyl derivatives require longer reaction times due to steric bulk .

Biological Activity

N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties and structure-activity relationships (SAR).

  • Molecular Formula : C24H23N5OS
  • Molecular Weight : 429.54 g/mol
  • CAS Number : 482640-24-4

Synthesis and Characterization

The compound can be synthesized through various chemical reactions involving 1,2,4-triazole derivatives. Recent studies have employed ultrasound-assisted synthesis techniques that enhance yield and reaction rates compared to traditional methods . Characterization methods include spectroscopic techniques such as FTIR and NMR.

Overview of Studies

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. Notably, it has shown promising results against the HepG2 liver cancer cell line.

Case Study: HepG2 Cell Line

In a recent study, derivatives of triazole compounds were screened for their antiproliferative effects using the MTT assay. The results indicated that compounds with specific substitutions on the aryl rings exhibited varying levels of cytotoxicity:

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.500Moderate
6a20.200Moderate
6e28.399Low

The compound with two electron-donating methyl groups at the ortho and meta positions (compound 6d) demonstrated the most significant anti-proliferative activity, while another derivative with an electron-withdrawing bromo group showed the least efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of electron-donating groups significantly enhances the anticancer activity of triazole derivatives. The following trends were observed:

  • Electron Donors : Compounds with methyl groups at ortho or meta positions exhibited stronger activity.
  • Electron Acceptors : Compounds with electron-withdrawing groups (e.g., bromo) displayed reduced activity.

This relationship suggests that optimizing substituents on the phenyl rings can lead to improved therapeutic agents .

While specific mechanisms for this compound are still under investigation, it is hypothesized that these compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting angiogenesis .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The compound is typically synthesized via alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH, followed by catalytic cyclization using pyridine and zeolite (Y-H) under reflux (150°C, 5 hours). Post-reaction purification involves recrystallization from ethanol . Key steps include:

  • Alkylation : Reaction of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with substituted α-chloroacetamides.
  • Cyclization : Paal-Knorr condensation to modify the triazole ring .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray crystallography resolves the 3D structure, confirming bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR (¹H/¹³C) verifies substituent positions, particularly the sulfanyl and acetamide moieties.
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

Anti-exudative activity (AEA) is assessed in rodent models (e.g., carrageenan-induced pleurisy) at doses of 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference. Parameters include exudate volume reduction and leukocyte migration inhibition .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound, and how do reaction conditions influence byproduct formation?

  • Catalyst selection : Zeolite (Y-H) enhances reaction efficiency by reducing side reactions during cyclization .
  • Solvent optimization : Pyridine acts as both solvent and base, but excess amounts require careful distillation to avoid residual impurities .
  • Temperature control : Prolonged reflux (>5 hours) at 150°C risks decomposition; TLC monitoring is critical .

Q. How does structural modification of the triazole ring affect biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., pyridin-4-yl) enhances antiproliferative activity, while hydrophobic groups (e.g., 4-methylphenyl) improve membrane permeability .
  • Thioether linker : Replacing the sulfanyl group with oxygen reduces activity, highlighting the role of sulfur in target binding .

Q. What mechanisms underlie conflicting bioactivity data across different studies?

Discrepancies in antiproliferative vs. anti-exudative results may arise from:

  • Dose-dependent effects : Higher concentrations (e.g., 50 µM) may induce cytotoxicity unrelated to the primary target.
  • Model specificity : Activity in cancer cell lines (e.g., MCF-7) does not always correlate with anti-inflammatory outcomes in vivo .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance thresholds in small-sample studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) or NF-κB using software like AutoDock Vina. The pyridinyl-triazole moiety shows high affinity for COX-2’s hydrophobic pocket .
  • QSAR studies : Correlate substituent electronegativity with IC₅₀ values to guide rational design .

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